2,6-Diaminopurine arabinoside

CAS No.: 19768-89-9

Cat. No.: VC1625212

Molecular Formula: C10H14N6O4

Molecular Weight: 282.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19768-89-9 |

|---|---|

| Molecular Formula | C10H14N6O4 |

| Molecular Weight | 282.26 g/mol |

| IUPAC Name | (2R,3S,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

| Standard InChI | InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15)/t3-,5-,6+,9-/m1/s1 |

| Standard InChI Key | ZDTFMPXQUSBYRL-FJFJXFQQSA-N |

| Isomeric SMILES | C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N)N |

| SMILES | C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N |

| Canonical SMILES | C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N |

Introduction

Chemical Identity and Structure

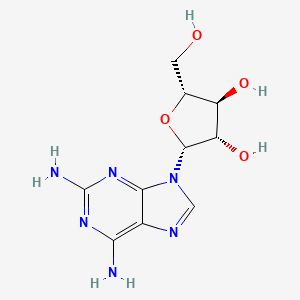

2,6-Diaminopurine arabinoside is formally known as 9-(β-D-Arabinofuranosyl)-2,6-diaminopurine. It belongs to the class of nucleoside analogs where the sugar component is arabinose rather than ribose or deoxyribose. The compound has several synonyms in scientific literature:

-

9H-Purine,2,6-diamino-9-β-D-arabinofuranosyl-(8CI)

-

2,6-Diamino-9-β-D-arabinofuranosylpurine

The chemical structure features a 2,6-diaminopurine base connected via an N-glycosidic bond to a β-D-arabinofuranose sugar. The arabinose configuration, compared to ribose, has the hydroxyl group at the 2' position in the opposite stereochemical orientation.

Chemical Identification Data

Table 1: Chemical Identification Parameters for 2,6-Diaminopurine Arabinoside

| Parameter | Value |

|---|---|

| CAS Registry Number | 34079-68-0 |

| Molecular Formula | C₁₀H₁₄N₆O₄ |

| Molecular Weight | 282.259 g/mol |

| IUPAC Name | 9-(β-D-Arabinofuranosyl)-2,6-diaminopurine |

Physical and Chemical Properties

2,6-Diaminopurine arabinoside typically appears as white to off-white crystalline powder . Its physical properties are important considerations for research applications and pharmaceutical formulation development.

Physical Characteristics

Table 2: Physical Properties of 2,6-Diaminopurine Arabinoside

Solubility and Solution Preparation

The compound demonstrates specific solubility characteristics that influence its handling in laboratory settings. For preparing stock solutions, the following guidelines apply:

Table 3: Stock Solution Preparation Guidelines

| Desired Concentration | Amount of Compound |

|---|---|

| 1 mM solution | 3.5428 mL solvent per 1 mg |

| 5 mM solution | 0.7086 mL solvent per 1 mg |

| 10 mM solution | 0.3543 mL solvent per 1 mg |

For optimal solubility, it is recommended to:

-

Select appropriate solvents based on the specific application

-

Heat the solution to 37°C if necessary

-

Use ultrasonic bath oscillation to improve dissolution

-

Store prepared solutions in separate packages to avoid degradation from repeated freezing and thawing

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 2,6-diaminopurine arabinoside, ranging from chemical synthesis to microbial production methods. Each approach offers distinct advantages and challenges.

Chemical Synthesis

A practical synthesis pathway involves the modification of commercially available vidarabine through late-stage nitration and ammonolysis. This approach offers the advantage of producing the pure β anomer without difficult separation processes .

The key steps in this synthetic route include:

-

Protection of vidarabine with benzoyl groups

-

Introduction of a nitro group at the C2 position using 2,2,2-trifluoroacetic anhydride and tetrabutylammonium nitrate

-

Ammonolysis of the nitro group accompanied by removal of the benzoyl protecting groups

-

The reaction can be scaled to greater than 500 g without loss of yield

-

When scaled to greater than 200 g, the intermediate step yields slightly lower (78%)

-

The aminolysis reaction can be scaled to 200 g, producing 54 g of 2,6-diaminopurine arabinoside in 81% yield in a single batch

Microbial Synthesis

An alternative approach utilizes microbial transglycosylation to synthesize 2,6-diaminopurine arabinoside. This biocatalytic method employs bacterial whole cells to catalyze the transfer of the sugar moiety from a donor to 2,6-diaminopurine as the acceptor base .

In this process:

-

1-β-D-arabinofuranosyluracil serves as the sugar donor

-

2,6-diaminopurine acts as the purine base acceptor

-

Bacterial whole cells containing the necessary enzymatic machinery catalyze the transglycosylation reaction

The microbial synthesis approach offers several advantages:

-

Environmentally friendly conditions

-

Potentially higher stereoselectivity

-

Reduced use of protecting groups and harsh chemicals

Comparative Synthesis Methods

Various other approaches have been explored for synthesizing 2,6-diaminopurine arabinoside, each with distinct considerations:

Table 4: Comparison of Different Synthetic Approaches

Biological Activity and Applications

2,6-Diaminopurine arabinoside has been investigated for various biological properties, particularly for its potential therapeutic applications.

Structure-Activity Relationships

Understanding the relationship between the unique structure of 2,6-diaminopurine arabinoside and its biological activity is crucial for rational drug design. Key structural features include:

-

The 2,6-diaminopurine base can form three hydrogen bonds with thymine, compared to the two hydrogen bonds formed by adenine

-

The arabinose sugar configuration differs from the natural ribose or deoxyribose configurations found in biological nucleosides

-

The combination of these features creates a nucleoside analog with distinct biological properties and potential applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume